molecular formula C74H105F3N20O19 B10822082 PLP (139-151) (trifluoroacetate salt)

PLP (139-151) (trifluoroacetate salt)

Cat. No.: B10822082
M. Wt: 1635.7 g/mol
InChI Key: XUIHONJLEQCVEQ-OVFYYFFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PLP (139-151) (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of PLP (139-151) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

PLP (139-151) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the PLP (139-151) peptide itself. During hydrolysis, smaller peptide fragments and individual amino acids may be formed .

Mechanism of Action

PLP (139-151) (trifluoroacetate salt) exerts its effects by mimicking a fragment of the myelin proteolipid protein. When introduced into laboratory animals, it induces an autoimmune response, leading to the formation of inflammatory foci, axonal injury, and demyelination in the spinal cord. This process involves the activation of specific T cells that recognize the peptide, leading to an immune-mediated attack on the myelin sheath .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PLP (139-151) (trifluoroacetate salt) is unique due to its specific sequence and its ability to reliably induce EAE in laboratory animals. This makes it a valuable tool for studying multiple sclerosis and testing potential therapeutic agents .

Properties

Molecular Formula

C74H105F3N20O19

Molecular Weight

1635.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1

InChI Key

XUIHONJLEQCVEQ-OVFYYFFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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